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Abstract
Divinylacetylene, known by its IUPAC name hexa-1,5-dien-3-yne, is a highly reactive organic

compound with the chemical formula C₆H₆. Its unique structure, featuring two vinyl groups

flanking a central acetylene core, makes it a valuable but challenging intermediate in organic

synthesis. This guide provides a comprehensive overview of the nomenclature, structure, and

key chemical properties of divinylacetylene, including detailed experimental protocols for its

synthesis and characteristic reactions. Due to the compound's inherent instability, this guide

supplements experimental data with computational predictions for a more complete

understanding of its molecular geometry and spectroscopic behavior.

IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for divinylacetylene is hexa-1,5-dien-3-yne.[1][2] The name is

derived by identifying the longest carbon chain containing the maximum number of multiple

bonds, which is a six-carbon chain. The chain is numbered to give the triple bond the lowest

possible locant, resulting in the "-3-yne" suffix. The two double bonds are located at positions 1

and 5, leading to the "1,5-dien-" prefix.

The structure consists of a linear six-carbon backbone with a triple bond between C3 and C4,

and double bonds between C1-C2 and C5-C6.[2][3] This arrangement of alternating double and

triple bonds makes divinylacetylene a conjugated enyne system.
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Synonyms: 1,5-Hexadien-3-yne, Divinyl acetylene[1]

Molecular Geometry
Experimentally determined bond lengths and angles for divinylacetylene are not readily

available in the literature, likely due to its high reactivity and explosive nature.[3] However,

computational chemistry provides valuable insights into its molecular geometry. The following

table summarizes predicted bond lengths and angles obtained from density functional theory

(DFT) calculations.

Parameter Value

Bond Lengths (Å)

C1=C2 1.34

C2-C3 1.43

C3≡C4 1.21

C4-C5 1.43

C5=C6 1.34

C-H (vinyl) 1.08 - 1.09

**Bond Angles (°) **

H-C1-H 117.0

H-C1=C2 121.5

C1=C2-C3 123.0

C2-C3≡C4 178.0

C3≡C4-C5 178.0

C4-C5=C6 123.0

H-C6=C5 121.5

H-C6-H 117.0
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Note: These values are representative and may vary slightly depending on the computational

method and basis set used.

Physical and Chemical Properties
Divinylacetylene is a yellowish oil that is highly reactive and prone to explosive decomposition

when subjected to shock, heat, or friction.[3] It can polymerize spontaneously, especially in the

presence of air, to form a thick jelly and eventually a hard, explosive resin.[3] It is also known to

form explosive peroxides upon exposure to air.[1]

Property Value Reference

Molecular Formula C₆H₆ [3]

Molecular Weight 78.11 g/mol [2]

Melting Point -88.0 °C

Boiling Point 85.0 °C

Appearance Yellowish oil [3]

Spectroscopic Data
Due to its instability, obtaining and handling pure samples of divinylacetylene for

spectroscopic analysis is challenging. Therefore, predicted spectroscopic data from

computational models are presented here as a reference for researchers.

Infrared (IR) Spectroscopy
The calculated IR spectrum of divinylacetylene is expected to show characteristic absorption

bands for its functional groups.
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Vibrational Mode Predicted Wavenumber (cm⁻¹)

=C-H stretch (vinyl) 3080 - 3100

C≡C stretch (alkyne) ~2150 (weak or inactive)

C=C stretch (vinyl) 1620 - 1640

=C-H bend (vinyl) 910 - 990

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for divinylacetylene in a non-polar solvent are

provided below.

¹H NMR:

Proton
Predicted Chemical Shift

(ppm)
Multiplicity

H1, H6 (CH₂=) 5.3 - 5.5 dd

H2, H5 (=CH-) 5.8 - 6.0 ddt

¹³C NMR:

Carbon Predicted Chemical Shift (ppm)

C1, C6 ~123

C2, C5 ~128

C3, C4 ~85

Experimental Protocols
Caution: Divinylacetylene is a highly hazardous and explosive material. All handling and

reactions should be conducted by trained professionals in a controlled environment with

appropriate safety precautions, including the use of blast shields.
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Synthesis of Divinylacetylene
Divinylacetylene is typically synthesized via the dimerization of vinylacetylene, which is itself

formed from the dimerization of acetylene. The reaction is catalyzed by a solution of cuprous

chloride and a solubilizing agent such as ammonium chloride, a system known as the

Nieuwland catalyst. The following is a representative laboratory-scale protocol.

Materials:

Acetylene gas (purified)

Copper(I) chloride (CuCl)

Ammonium chloride (NH₄Cl)

Hydrochloric acid (HCl, concentrated)

Deionized water

Inert gas (e.g., nitrogen or argon)

Procedure:

In a three-necked flask equipped with a gas inlet tube, a gas outlet connected to a cold trap,

and a mechanical stirrer, prepare the catalyst solution under an inert atmosphere.

To 100 mL of deionized water, add 25 g of ammonium chloride and 15 g of copper(I)

chloride.

Slowly add concentrated hydrochloric acid dropwise while stirring until the salts dissolve to

form a clear, brown solution.

Gently heat the solution to 60-70 °C.

Purified acetylene gas is then bubbled through the stirred catalyst solution at a controlled

rate.
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The effluent gas, containing unreacted acetylene, vinylacetylene, and divinylacetylene, is

passed through a cold trap (e.g., cooled with dry ice/acetone) to condense the less volatile

products.

The reaction is monitored by gas chromatography to optimize for the formation of

divinylacetylene. The ratio of vinylacetylene to divinylacetylene can be influenced by

reaction time, temperature, and acetylene flow rate.

The condensed products are carefully collected and can be purified by fractional distillation

under reduced pressure and at low temperatures. Extreme caution is advised during this

step due to the explosive nature of divinylacetylene.

Acetylene

Vinylacetylene
Acetylene

DivinylacetyleneAcetylene

CuCl/NH4Cl

Click to download full resolution via product page

Caption: Synthesis of Divinylacetylene from Acetylene.

Hydrogenation of Divinylacetylene
Divinylacetylene can be selectively hydrogenated to various products depending on the

catalyst and reaction conditions. The following protocol describes the hydrogenation to

primarily yield n-hexene.

Materials:

Divinylacetylene

Raney Nickel catalyst
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Ethanol (solvent)

Hydrogen gas

Procedure:

In a high-pressure autoclave, a slurry of Raney Nickel catalyst in ethanol is prepared under

an inert atmosphere.

A solution of divinylacetylene in ethanol is added to the autoclave.

The autoclave is sealed, purged with hydrogen gas, and then pressurized with hydrogen to

the desired pressure.

The mixture is stirred and heated to the reaction temperature.

Hydrogen uptake is monitored to follow the progress of the reaction.

After the theoretical amount of hydrogen has been consumed, the reaction is stopped, and

the autoclave is cooled and depressurized.

The catalyst is removed by filtration, and the product is isolated from the solvent by

distillation.

Divinylacetylene Hexatriene+H2 Hexadiene+H2 n-Hexene+H2

Click to download full resolution via product page

Caption: Hydrogenation pathway of Divinylacetylene.

Thiol-yne Addition to Divinylacetylene
The triple bond of divinylacetylene can undergo addition reactions with thiols. The following is

a general protocol for a radical-mediated thiol-yne addition.

Materials:
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Divinylacetylene

Thiol (e.g., thiophenol)

Radical initiator (e.g., AIBN)

Anhydrous solvent (e.g., THF)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve divinylacetylene in the

anhydrous solvent.

Add the thiol to the solution.

Add a catalytic amount of the radical initiator.

Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically

60-80 °C).

Monitor the reaction by TLC or GC-MS.

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

The product can be purified by column chromatography.

Divinylacetylene

Vinyl Sulfide Adduct

R-SH
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Caption: Thiol-yne addition to Divinylacetylene.

Applications in Research and Development
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The high reactivity of divinylacetylene makes it a useful, albeit challenging, building block in

organic synthesis. Its primary applications are in polymer chemistry, where it can be used as a

monomer or cross-linking agent to produce materials with unique electronic and physical

properties. It also serves as an intermediate in the synthesis of more complex molecules in the

pharmaceutical and agrochemical industries.[2]

Safety and Handling
Divinylacetylene is a highly dangerous substance that should only be handled by experienced

professionals in a well-equipped laboratory. It is sensitive to shock, heat, and friction, and can

decompose explosively.[3] It is also a peroxide-former.[1] Store in a cool, dark, and well-

ventilated area, away from heat sources and oxidizing agents. Always use appropriate personal

protective equipment, including safety glasses, face shields, and protective clothing. Work

should be conducted behind a blast shield.

Conclusion
Divinylacetylene is a molecule of significant interest due to its unique conjugated structure

and high reactivity. While its instability presents considerable challenges in its handling and

characterization, it remains a valuable synthon for the preparation of a variety of organic

materials and complex molecules. This guide has provided a comprehensive overview of its

nomenclature, structure, and chemical properties, supplemented with detailed experimental

protocols and computational data to aid researchers in their work with this fascinating

compound. Continued research into safer handling methods and more controlled reaction

pathways will undoubtedly expand the utility of divinylacetylene in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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